1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
Description
1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 1H-1,2,4-triazol-5-ylmethyl group
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O2S/c14-11-1-3-12(4-2-11)22(20,21)19-7-5-18(6-8-19)9-13-15-10-16-17-13/h1-4,10H,5-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGSMZKNLGWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=NN2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 1-(4-fluorophenyl)sulfonylpiperazine. This intermediate is then reacted with 1H-1,2,4-triazole-5-carbaldehyde under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazole ring or the sulfonyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: This compound lacks the triazole ring and has different chemical properties.
1-(4-chlorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(4-bromophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine: The presence of a bromine atom can lead to different chemical and biological properties
Uniqueness
1-(4-fluorophenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is unique due to the presence of both the fluorophenyl and triazole groups, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the triazole ring can interact with various biological targets, making it a versatile compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
